1,2-Ethanediol, 1-(2-naphthalenyl)- chemical properties
1,2-Ethanediol, 1-(2-naphthalenyl)- chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2-Ethanediol, 1-(2-naphthalenyl)-
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 1,2-Ethanediol, 1-(2-naphthalenyl)-, a chiral diol of significant interest in synthetic and medicinal chemistry. Possessing a rigid naphthalene backbone and a versatile 1,2-diol functionality, this molecule serves as a valuable stereospecific building block. This document details its structural elucidation through spectroscopic methods, outlines its physicochemical characteristics and reactivity, and explores its utility as a chiral synthon in asymmetric synthesis and as a precursor in materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.
Compound Identification and Core Properties
1,2-Ethanediol, 1-(2-naphthalenyl)- is a chiral aromatic alcohol. The "1R" or "1S" designation at the stereocenter is crucial for its applications in asymmetric synthesis.[1] The core chemical and physical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(Naphthalen-2-yl)ethane-1,2-diol | - |
| Molecular Formula | C₁₂H₁₂O₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| CAS Numbers | 49801-14-1 ((R)-enantiomer) 43210-74-8 ((S)-enantiomer) | [2][3] |
| Synonyms | (R)-(-)-1-(2-Naphthyl)-1,2-ethanediol (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | [2][3] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] |
| LogP (calculated) | 1.8655 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
The most direct and stereoselective route to synthesize 1-(2-naphthalenyl)ethane-1,2-diol is through the asymmetric dihydroxylation of 2-vinylnaphthalene. This method is preferred as it allows for precise control over the stereochemistry of the final product, which is paramount for its application in drug development.
Causality in Synthetic Strategy: The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) reaction is the gold standard for converting prochiral alkenes into chiral diols with high enantioselectivity. The choice of this pathway is dictated by the need for enantiopure material. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ).
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, is typically used to synthesize the (R)-diol.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, is used to synthesize the (S)-diol.
The osmium catalyst forms a cyclic osmate ester with the alkene. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the facial attack on the double bond, leading to the preferential formation of one enantiomer. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing it to be used in catalytic amounts.
Experimental Protocol: Synthesis of (R)-1-(2-Naphthalenyl)ethane-1,2-diol
Materials:
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2-Vinylnaphthalene
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AD-mix-β
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tert-Butanol
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Water
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Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL).
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AD-mix-β (20 g, ~1.4 g per mmol of alkene) is added, and the mixture is stirred at room temperature until both phases are clear.
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The mixture is cooled to 0°C in an ice bath. Methanesulfonamide (1.3 g, 1 eq) is added.
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2-Vinylnaphthalene (2 g, 12.97 mmol) is added, and the reaction mixture is stirred vigorously at 0°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion (typically 12-24 hours), the reaction is quenched by the slow addition of solid sodium sulfite (15 g) and stirred for 1 hour.
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The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-1-(2-naphthalenyl)ethane-1,2-diol.
Synthesis Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (R)-1-(2-naphthalenyl)ethane-1,2-diol.
Structural Elucidation and Spectroscopic Profile
Due to the absence of publicly available spectra for this specific molecule, this section provides a predictive analysis based on established principles of spectroscopy and data from analogous compounds, such as 1-phenyl-1,2-ethanediol and other naphthalene derivatives.[4][5] This serves as a benchmark for researchers performing characterization.
| Technique | Expected Observations |
| ¹H NMR | ~7.9-7.5 ppm (m, 7H): Complex multiplet for the aromatic protons of the naphthalene ring. ~4.8 ppm (dd, 1H): Methine proton (-CH(OH)-), coupled to the two methylene protons. ~3.7-3.5 ppm (m, 2H): Diastereotopic methylene protons (-CH₂(OH)), coupled to the methine proton and each other. ~3.0-2.0 ppm (br s, 2H): Two exchangeable hydroxyl protons (-OH). |
| ¹³C NMR | ~140-120 ppm: 10 signals corresponding to the 10 carbons of the naphthalene ring (quaternary carbons will be weaker). ~75 ppm: Signal for the secondary carbon bearing a hydroxyl group (-CH(OH)-). ~68 ppm: Signal for the primary carbon bearing a hydroxyl group (-CH₂(OH)). |
| IR (Infrared) | 3500-3200 cm⁻¹ (broad): Strong O-H stretching vibration from the two alcohol groups, indicative of hydrogen bonding. 3100-3000 cm⁻¹ (medium): Aromatic C-H stretching. 3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching. ~1600, 1500 cm⁻¹ (sharp): C=C aromatic ring stretching vibrations. ~1050 cm⁻¹ (strong): C-O stretching vibration. |
| MS (Mass Spec) | m/z 188.08: Molecular ion peak [M]⁺ corresponding to C₁₂H₁₂O₂. m/z 170: [M - H₂O]⁺, loss of water. m/z 157: [M - CH₂OH]⁺, loss of the hydroxymethyl group. m/z 129: Naphthalene cation fragment, a prominent peak. |
Reactivity and Chemical Behavior
The chemical reactivity of 1-(2-naphthalenyl)ethane-1,2-diol is governed by its two primary functional regions: the diol moiety and the aromatic naphthalene ring.[1]
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Diol Functionality: The adjacent hydroxyl groups are the primary sites of reactivity. They can undergo:
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Esterification: Reaction with carboxylic acids or acyl chlorides to form mono- or di-esters.
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Oxidation: Selective oxidation of the secondary alcohol can yield an α-hydroxy ketone. Stronger oxidation or oxidative cleavage (e.g., with periodic acid, HIO₄) will break the C-C bond between the hydroxyl-bearing carbons to form 2-naphthaldehyde.
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Protection: The diol can be protected as a cyclic acetal or ketal (e.g., by reacting with acetone or benzaldehyde), which is a common strategy in multi-step synthesis to mask the reactivity of the hydroxyl groups.
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Ligand Formation: The diol can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for asymmetric reactions.
-
-
Naphthalene Ring: The naphthalene ring is susceptible to electrophilic aromatic substitution. The ethanediol substituent is an ortho-, para-directing group, although substitution reactions on the naphthalene core are complex. The presence of the bulky side chain may sterically hinder certain positions.
Applications in Drug Development and Materials Science
The unique combination of a chiral diol and a large, rigid aromatic system makes this compound a highly valuable intermediate.
Chiral Building Block in Asymmetric Synthesis
The primary application is as a chiral building block or "synthon."[1] The defined stereochemistry at the C1 position is transferred to new, more complex molecules. Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. Using enantiopure starting materials like 1-(2-naphthalenyl)ethane-1,2-diol is a cornerstone of modern drug synthesis. The naphthalene scaffold itself is a well-explored "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs like Propranolol and Naproxen.[6]
Precursor for Chiral Ligands
The diol can be derivatized to create more complex chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that can, for example, stereoselectively reduce ketones or perform other enantioselective transformations.
Materials Science
The presence of two hydrogen bond donors allows the molecule to participate in hydrogen bonding networks.[1] This property can be exploited in the field of crystal engineering and supramolecular chemistry to design new materials with specific packing structures and physical properties.[1]
Structure-Application Relationship Diagram
Caption: Relationship between the structural features of the molecule and its key applications.
Safety and Handling
Hazard Identification:
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While specific toxicology data is limited, compounds containing hydroxyl groups and naphthalene moieties should be handled with care.
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Potential for skin and eye irritation.[1]
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Naphthalene itself can be an irritant and has other potential health effects.[1]
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry place.[2]
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Recommended storage temperature is between 2-8°C.[2]
Conclusion
1,2-Ethanediol, 1-(2-naphthalenyl)- is a chemical intermediate with significant potential, primarily driven by its inherent chirality and versatile diol functionality. Its stereoselective synthesis via asymmetric dihydroxylation provides access to enantiopure material essential for modern drug discovery. The predictable reactivity of its hydroxyl groups and aromatic core allows for its incorporation into a wide range of complex molecular architectures. As the demand for stereochemically pure pharmaceuticals and advanced materials continues to grow, the utility of well-defined chiral building blocks like this one will undoubtedly increase, making it a compound of continuing interest for synthetic and materials chemists.
References
- ChemScene. (n.d.). (1r)-1-(Naphthalen-2-yl)ethane-1,2-diol.
- Smolecule. (n.d.). (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol.
- Sigma-Aldrich. (n.d.). (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol 98.
- Santa Cruz Biotechnology. (n.d.). (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol.
- Royal Society of Chemistry. (2016). Supporting Information.
- NIST. (n.d.). 1,2-Ethanediol, 1-phenyl-.
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-267.
Sources
- 1. Buy (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol | 49801-14-1 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
